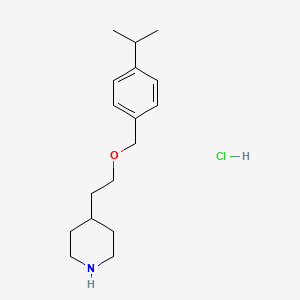![molecular formula C12H17ClN2O3 B1397581 3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220029-83-3](/img/structure/B1397581.png)
3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride
描述
3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14N2O3·HCl. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its unique structure, which includes a pyrrolidine ring attached to a nitrophenoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride typically involves the following steps:
Nitration: The starting material, 3-methylphenol, undergoes nitration to form 3-methyl-4-nitrophenol.
Etherification: The nitrophenol is then reacted with pyrrolidine in the presence of a base to form 3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Major Products
Reduction: The major product of reduction is 3-[(3-Methyl-4-aminophenoxy)methyl]pyrrolidine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
科学研究应用
3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
- 3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride
- 3-[(3-Methyl-4-aminophenoxy)methyl]pyrrolidine hydrochloride
Uniqueness
3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride is unique due to the presence of both a nitro group and a pyrrolidine ring. This combination imparts specific chemical and biological properties that are not found in similar compounds. For example, the nitro group can undergo reduction to form an amino group, providing a versatile functional group for further chemical modifications.
属性
IUPAC Name |
3-[(3-methyl-4-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-9-6-11(2-3-12(9)14(15)16)17-8-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSHXKZUXPGVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCNC2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397498.png)

![3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397502.png)
![2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397505.png)
![3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397507.png)
![4-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397508.png)
![3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397509.png)
![3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397511.png)
![3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397512.png)
![3-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397513.png)
![3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397514.png)
![N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397517.png)
![3-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397518.png)
![3-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397520.png)
